2-Bromo-5-(methylsulphonyl)aniline

Descripción general

Descripción

Synthesis Analysis

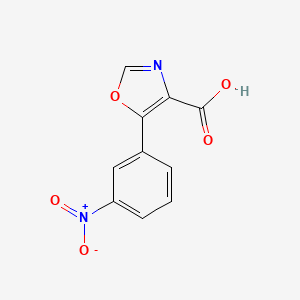

3-Bromo-5-(methylsulfonyl)aniline is used in the preparation of WDR5-?MYC inhibitors . The synthesis of 3-Bromo-5-(methylsulfonyl)aniline is from 3-BROMO-5-IODOANILINE and Sodium methanesulfinate .Molecular Structure Analysis

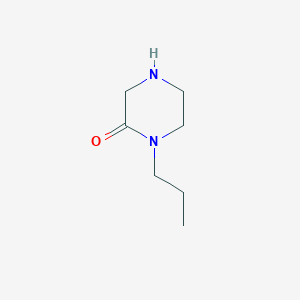

The molecular weight of 2-Bromo-5-(methylsulphonyl)aniline is 250.12 . The InChI code is 1S/C7H8BrNO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 .Physical And Chemical Properties Analysis

The physical form of 2-Bromo-5-(methylsulphonyl)aniline is a white to off-white solid or liquid . The storage temperature is room temperature, and it should be kept in a dark place in an inert atmosphere .Aplicaciones Científicas De Investigación

1. Structural Characterization and Computational Study

- Application : Utilized in the synthesis and structural characterization of N-(2-cyanophenyl)disulfonamides derived from 5-halogenoanthranilamide derivatives.

- Details : This study involved sulfonyl chloride-pyridine mediated disulfonylation and dehydration processes. The structures of the compounds were characterized using nuclear magnetic resonance, infrared, and mass spectrometric techniques, along with X-ray diffraction analysis. Density functional theory calculations were also employed for geometric optimizations.

- Reference : Mphahlele & Maluleka, 2021.

2. Bromination in Organic Synthesis

- Application : Investigated for its selectivity in the bromination of aniline and N-substituted anilines encapsulated in β-Cyclodextrin.

- Details : This study showed that encapsulation in β-Cyclodextrin leads to ortho-bromoaniline and para-bromo-N-methylaniline in larger yields compared to conventional bromination methods.

- Reference : Velusamy, Pitchumani, & Srinivasan, 1996.

3. Spectroscopic Analysis and Computational Chemistry

- Application : Analyzed in FTIR and FTRaman spectroscopic studies using ab initio HF and DFT calculations.

- Details : The study involved recording the FTIR and FTRaman spectra of 2-bromo-4-methyl aniline and comparing them with computed values of frequencies to understand the influences of bromine, methyl group, and amine group on the geometry and vibrations of benzene.

- Reference : Ramalingam et al., 2010.

4. Synthesis and Chemical Reactions

- Application : Involved in the synthesis of pyrimidine reactions and studies on ring fission processes.

- Details : This research explored the reactivity of 1,2-Dihydro-2-imino-1-methylpyrimidine with various amines, leading to different products and understanding the ring cleavage processes in primary alkylamines.

- Reference : Brown, Ford, & Paddon-Row, 1968.

5. Applications in Catalysis and Materials Science

- Application : Studied in the context of palladium catalysis and the development of novel catalysts for Suzuki-Miyaura C-C coupling reactions.

- Details : The synthesis and application of a complex of 2-(methylthio)aniline with palladium(II) were explored, demonstrating high efficiency and stability for catalyzing C-C coupling reactions in water.

- Reference : Rao et al., 2014.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The target in this context would be the organoboron reagents used in the SM coupling .

Mode of Action

In the context of SM coupling, 2-Bromo-5-(methylsulphonyl)aniline likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

In the context of sm coupling reactions, the result of its action would be the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(methylsulphonyl)aniline. For instance, the success of SM coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the organoboron reagents used in these reactions are relatively stable, readily prepared, and generally environmentally benign .

Propiedades

IUPAC Name |

2-bromo-5-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPWDTCETLARFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650193 | |

| Record name | 2-Bromo-5-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(methylsulphonyl)aniline | |

CAS RN |

942474-24-0 | |

| Record name | 2-Bromo-5-(methylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)